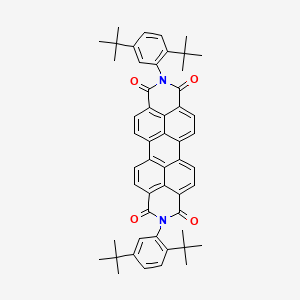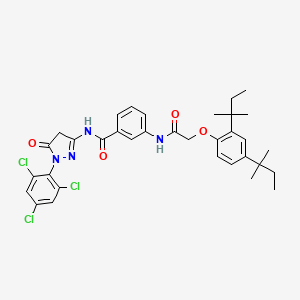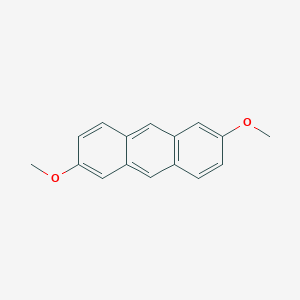
2,6-Dimethoxyanthracene
概要
説明
2,6-Dimethoxyanthracene is an organic compound with the molecular formula C16H14O2 . It is a promising organic semiconductor and has been characterized experimentally through FTIR and FT Raman .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxyanthracene has been analyzed using theoretical calculations . The barrier potential energy due to internal rotation optimized the structural parameters and vibrational harmonic frequencies .Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dimethoxyanthracene are not available, it’s known that acylation of similar compounds leads to various derivatives .Physical And Chemical Properties Analysis
2,6-Dimethoxyanthracene is a solid at room temperature . Its physical form, purity, and other properties have been documented .科学的研究の応用
Organic Semiconductor
2,6-Dimethoxyanthracene (2,6-DA) is a promising organic semiconductor . It has been characterized experimentally through FTIR in the region of 4000–450 cm−1 and FT Raman in the region of 4000–50 cm−1 . Organic semiconductor materials have created great curiosity in scientists due to their lightweight quality and good flexibility .
Probes in Fluorescence
Anthracene and its derivatives, including 2,6-DA, are generally used for probes in fluorescence . This is due to their many applications arising out of various spectroscopic properties and chemical reactivity .
Labeling in Biological Systems
Anthracene and its derivatives are also used as a labeling in biological systems . This is due to their unique chemical properties and reactivity .
Bioimaging
Anthracene and its derivatives are used in bioimaging . This is due to their unique spectroscopic properties and chemical reactivity .
Biological and Medicinal Activity
Anthracene and its derivatives have significant biological and medicinal activity . This is due to their unique chemical properties and reactivity .
Synthesis of Anthracene-based Derivatives
2,6-DA can be used in the synthesis of anthracene-based derivatives . For example, 9-(4-phenyl)anthracene(1), 9-(4-phenylethynyl)-anthracene(2) and 9, 10-bis(phenylethynyl)anthracene(3) were synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields .
Safety and Hazards
将来の方向性
作用機序
Target of Action
2,6-Dimethoxyanthracene is a promising organic semiconductor . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings . The primary targets of 2,6-Dimethoxyanthracene are the electronic structures of acenedichalcogenophenes .
Mode of Action
The mode of action of 2,6-Dimethoxyanthracene involves its interaction with the electronic structures of acenedichalcogenophenes . Theoretical calculations were performed by employing Gaussian 09 software using DFT/B3LYP/6-311++G (d,p) method . The barrier potential energy due to internal rotation optimized the structural parameters and vibrational harmonic frequencies .
Biochemical Pathways
The biochemical pathways affected by 2,6-Dimethoxyanthracene involve the balance between the central acene core and the outermost chalcogenophene rings . Electronic properties like HOMO–LUMO energies, regeneration energy, electronic injection energy, light-harvesting efficiency were performed in gas phase and in different solvents to determine the shift of higher absorption wavelength, employing time-dependent density functional theory .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It is soluble in organic solvents such as dichloromethane, ethanol, and chloroform .
Result of Action
The result of the action of 2,6-Dimethoxyanthracene is the emission of orange-red fluorescence . It has high light-emitting efficiency and stability, making it suitable for use in the manufacture of high-brightness, high-contrast displays and lighting equipment .
Action Environment
The action of 2,6-Dimethoxyanthracene is influenced by environmental factors. It is stable at room temperature but may decompose at high temperatures . It should be stored in a dry, sealed environment . The compound’s action, efficacy, and stability can be influenced by the solvent in which it is dissolved .
特性
IUPAC Name |
2,6-dimethoxyanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-15-5-3-11-8-14-10-16(18-2)6-4-12(14)7-13(11)9-15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFQYVMTVPXVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293127 | |
| Record name | 2,6-dimethoxyanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxyanthracene | |
CAS RN |
36319-03-6 | |
| Record name | NSC87335 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dimethoxyanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,6-Dimethoxyanthracene lend itself to specific chemical reactions?
A1: The two methoxy groups on the 2 and 6 positions of the anthracene ring play a crucial role in directing further chemical modifications. For instance, they can direct acylation reactions to the 1 and 5 positions of the anthracene ring. [, ] This regioselectivity is key for synthesizing specific derivatives with desired properties. Furthermore, 2,6-Dimethoxyanthracene can act as a directing group in reactions with fullerene (C60), enabling regioselective bisaddition. [] This selectivity is attributed to the electronic and steric effects exerted by the methoxy groups.
Q2: What are some interesting applications of 2,6-Dimethoxyanthracene derivatives in materials science?
A2: Derivatives of 2,6-Dimethoxyanthracene, particularly those containing furan, thiophene, or selenophene units, have shown promise as organic semiconductors. [] For example, anthra[2,3-b:6,7-b']-dithiophene (anti-ADT), synthesized from 2,6-Dimethoxyanthracene, displays promising charge carrier mobility when incorporated into organic field-effect transistors (OFETs). [] This highlights the potential of 2,6-Dimethoxyanthracene as a building block for advanced electronic materials.
Q3: Can 2,6-Dimethoxyanthracene participate in photochemical reactions?
A3: Yes, 2,6-Dimethoxyanthracene can be generated via the photoinduced decarbonylation of specific α-diketone adducts. [] Interestingly, the formed 2,6-Dimethoxyanthracene can then absorb photons and transfer the excitation energy to another molecule of the reactant, creating an autocatalytic loop. [] This phenomenon has implications for developing photochemical replicators and understanding energy transfer processes in chemical systems.
Q4: Are there any studies on the environmental impact of 2,6-Dimethoxyanthracene and its derivatives?
A4: While the provided research papers primarily focus on the synthesis, reactivity, and applications of 2,6-Dimethoxyanthracene and its derivatives, information on their environmental impact and degradation pathways is limited. Further research is needed to evaluate the potential ecotoxicological effects and develop sustainable practices for their synthesis, use, and disposal.
Q5: What analytical techniques are commonly used to study 2,6-Dimethoxyanthracene and its derivatives?
A5: A variety of analytical techniques are employed to characterize 2,6-Dimethoxyanthracene and its derivatives. Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are crucial for structural elucidation. [, ] Electrochemical and photochemical properties can be investigated using cyclic voltammetry and UV-Vis spectroscopy, respectively. [] For materials applications, techniques like X-ray diffraction are used to analyze the crystal structure of thin films. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



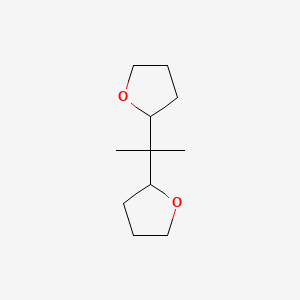

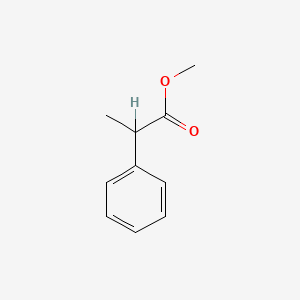





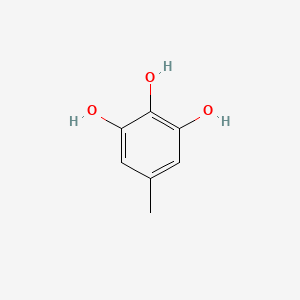
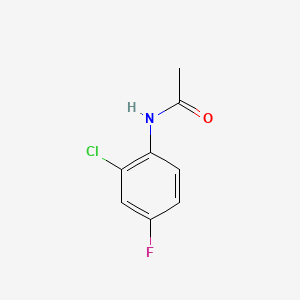

![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)
